
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound that features a sulfonamide group, a trifluoromethoxy group, and a thiophene ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy reagents such as trifluoromethoxybenzene or trifluoromethoxy aniline.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of biological activities, making it a candidate for drug development. Key areas of investigation include:
Anticancer Activity : Recent studies indicate that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown selective inhibition of human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. Specific isoforms, such as hCA IX and XII, are often targeted due to their association with cancerous tissues .
Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research has highlighted that thiourea derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1.9 µg/mL against resistant strains.
Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of sulfonamides indicate that these compounds can modulate pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Several studies have documented the synthesis and evaluation of this compound and its derivatives:
Inhibition of Carbonic Anhydrases : A study focused on hydrazonobenzenesulfonamides demonstrated their ability to selectively inhibit hCA isoforms at low nanomolar concentrations, highlighting the potential for developing targeted cancer therapies .
Cytotoxicity Assessments : Compounds similar to this compound have been evaluated against various cancer cell lines, revealing promising IC50 values indicating potent anticancer activity .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors involved in key biological pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide: Lacks the thiophene ring.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the trifluoromethoxy group.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide: Has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both the trifluoromethoxy group and the thiophene ring, which can confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a thiophene ring, a trifluoromethoxy group, and a sulfonamide moiety. Its molecular formula is C16H16F3N1O3S1, with a molecular weight of approximately 387.36 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆F₃N₁O₃S₁ |
Molecular Weight | 387.36 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
Antimicrobial Properties
Research has indicated that sulfonamide compounds exhibit significant antimicrobial activity. A study on related compounds demonstrated that modifications in the sulfonamide structure can enhance their effectiveness against various bacterial strains. For instance, the introduction of trifluoromethoxy groups has been associated with increased potency against Gram-positive bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro. It was found to inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair .
Case Study: Inhibition of Cancer Cell Lines
- Cell Line Tested: MCF-7 (breast cancer)
- IC50 Value: Approximately 25 µM
- Mechanism: Induction of apoptosis through caspase activation.
Enzyme Inhibition
This compound has shown to inhibit specific enzymes involved in metabolic pathways. In particular, its inhibitory effect on carbonic anhydrase has been noted, which could have implications for treating conditions like glaucoma and edema .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available thiophene derivatives and trifluoromethoxy-substituted benzene sulfonamides. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
Comparative Studies
Comparative studies with structurally similar compounds reveal that the introduction of the hydroxy group significantly enhances biological activity. For example:
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
This compound | 25 | Anticancer activity |
N-(2-hydroxy-2-(furan-3-yl)ethyl)-3-(4-trifluoromethyl)phenylpropanamide | 40 | Lower anticancer activity |
2-Hydroxyflutamide | 30 | Antiandrogenic properties |
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4S2/c14-13(15,16)21-10-4-1-2-6-12(10)23(19,20)17-8-9(18)11-5-3-7-22-11/h1-7,9,17-18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSKLHDIJJYXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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